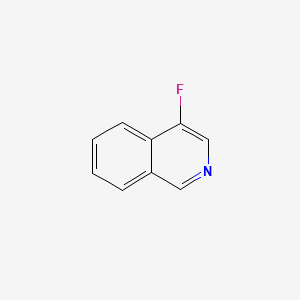

4-Fluoroisoquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFQGPWQVYUFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348836 | |

| Record name | 4-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-67-2 | |

| Record name | 4-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroisoquinoline is a fluorinated heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. The introduction of a fluorine atom into the isoquinoline scaffold can significantly modulate the molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its potential biological relevance based on related structures.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound, providing a ready reference for researchers.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆FN | [1] |

| Molecular Weight | 147.15 g/mol | [1][2] |

| Appearance | White to light yellow powder or lump | [2] |

| Melting Point | 32.0 to 36.0 °C (59 to 62.6 °F) | [2] |

| Boiling Point | 236 °C (456.8 °F) | [2][3] |

| Flash Point | 99 °C (210.2 °F) | [2][3] |

| Density | 1.216 g/cm³ | [3] |

| pKa | 3.45 ± 0.10 (Predicted) | [3] |

Spectroscopic and Chromatographic Properties

| Property | Value | Source |

| Maximum Absorption Wavelength (λmax) | 320 nm (in Ethanol) | [2] |

| Purity (by GC) | >98.0% | [2] |

Experimental Protocols: Synthesis of this compound and Derivatives

Several synthetic routes to this compound and its derivatives have been reported. Below are detailed protocols for some of these methods.

Protocol 1: Synthesis of this compound via Diazonium Salt

This method involves the formation of a diazonium fluoroborate salt from 4-aminoisoquinoline, followed by thermal decomposition.[4]

Materials:

-

4-Aminoisoquinoline

-

40% Fluoroboric acid

-

Sodium nitrite

-

Toluene

-

Diisopropyl ether

-

Saturated sodium bicarbonate solution

-

Hexane

-

Ethyl acetate

-

1% aqueous Hydrochloric acid solution

Procedure:

-

Add 4-aminoisoquinoline to 40% fluoroboric acid under stirring at 25-30°C until a clear solution is obtained.[4]

-

Cool the solution to -10 to -15°C.[4]

-

Slowly add sodium nitrite in portions while maintaining the temperature between -10 to -15°C over 1 hour.[4]

-

Stir the resulting mixture for 1 hour at -15°C.[4]

-

Filter the precipitated diazonium fluoroborate salt, wash with chilled diisopropyl ether, and suck dry.[4]

-

Add the diazonium fluoroborate salt to toluene and heat to 45-50°C to initiate decomposition.[4]

-

After gas evolution ceases, separate the upper toluene layer.[4]

-

Make the lower oily layer basic with a saturated sodium bicarbonate solution (pH ~7.5-8.0).[4]

-

Extract the product with a mixture of hexane and ethyl acetate (8:2).[4]

-

Wash the organic layer with 1% aqueous hydrochloric acid solution.[4]

-

Distill off the solvent from the organic layer to obtain the crude product.[4]

-

Purify the crude this compound by vacuum distillation (0.2 mm Hg at 70-75°C).[4]

Protocol 2: Synthesis of this compound Derivatives

This procedure outlines a general method for synthesizing substituted this compound derivatives starting from 2-bromobenzaldehydes.[5]

Materials:

-

2-Bromobenzaldehyde

-

Alkyne (e.g., 1-heptyne)

-

PdCl₂(PPh₃)₂

-

CuI

-

Triethylamine (Et₃N)

-

tert-Butylamine

-

4Å Molecular Sieves

-

N-Fluorobenzenesulfonimide (NFSI)

-

AgNO₃

-

Li₂CO₃

-

N,N-dimethyl acetamide (DMA)

Procedure:

-

To a solution of 2-bromobenzaldehyde and an alkyne in triethylamine, add PdCl₂(PPh₃)₂ and CuI.[5]

-

Stir the mixture at 50°C for 5 hours.[5]

-

Filter the reaction mixture, concentrate, and purify by silica gel column chromatography to obtain the 2-alkynylbenzaldehyde.[5]

-

Add the 2-alkynylbenzaldehyde to a mixture of 4Å molecular sieves and tert-butylamine and stir overnight to form the imine.[5]

-

Filter the mixture and concentrate the filtrate to get the pure imine.[5]

-

In a separate flask under a nitrogen atmosphere, dissolve Li₂CO₃, NFSI, and AgNO₃ in dry DMA.[5]

-

Add the imine derivative to this solution and proceed with the reaction to yield the this compound derivative.[5]

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis protocols described above.

Caption: Workflow for the synthesis of this compound via a diazonium salt.

Caption: General workflow for synthesizing this compound derivatives.

Biological Activity and Signaling Pathways

While specific research on the biological activity of this compound is limited, its derivatives have shown significant biological effects. Notably, isoquinoline-based inhibitors derived from this compound-5-sulfonyl chloride are known to be ATP-competitive inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[6] The dysregulation of the RhoA/ROCK signaling pathway is implicated in various diseases, and its inhibition can lead to the relaxation of smooth muscle and other cellular effects.[6]

Furthermore, the broader class of isoquinoline derivatives has been investigated for various therapeutic applications. For instance, some alkynyl isoquinolines exhibit potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Due to structural similarities, research on fluoroquinolone derivatives, which are known to inhibit Topoisomerase II and induce apoptosis in cancer cells, may also provide valuable insights into the potential anticancer applications of fluoroisoquinoline compounds.[8]

The diagram below illustrates the inhibition of the Rho-Kinase (ROCK) signaling pathway by derivatives of this compound.

Caption: Inhibition of the Rho-Kinase (ROCK) signaling pathway.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and the desirable properties conferred by the fluorine substituent. This guide has provided a detailed summary of its core physicochemical properties, robust experimental protocols for its synthesis, and an overview of the biological activities of its derivatives. This information is intended to support researchers and drug development professionals in their efforts to utilize this compound in the design and synthesis of novel molecules with potential therapeutic and industrial applications.

References

- 1. This compound | C9H6FN | CID 640973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 394-67-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Introduction

4-Fluoroisoquinoline is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry and drug discovery. Its structure, featuring an isoquinoline core with a fluorine atom at the 4-position, makes it a valuable intermediate for the synthesis of various biologically active molecules. The introduction of fluorine can significantly modulate the physicochemical and biological properties of organic compounds, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of this compound, including its chemical identity, suppliers, physicochemical properties, synthesis protocols, and potential applications based on the activities of structurally related compounds.

Chemical Identity and Suppliers

This compound is identified by the CAS Number 394-67-2.[1] Several chemical suppliers offer this compound for research and development purposes.

| Property | Value |

| CAS Number | 394-67-2 |

| Molecular Formula | C₉H₆FN |

| Molecular Weight | 147.15 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-Fluoro-isoquinoline, Isoquinoline, 4-fluoro- |

A non-exhaustive list of suppliers for this compound includes:

| Supplier Name |

| ECHEMI |

| Tokyo Chemical Industry (TCI) |

| Chemvon Biotechnology |

| JINHUA HUAYI CHEMICAL CO., LTD. |

| Hangzhou Cherry Pharmaceutical Technology Co., LTD |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.[1][2]

| Property | Value |

| Physical State | Solid (White to light yellow powder or lump) |

| Melting Point | 32.0 to 36.0 °C |

| Boiling Point | 236 °C |

| Flash Point | 99 °C |

| Purity (GC) | >98.0% |

| Storage Temperature | Room Temperature (Recommended <15°C) |

| ¹H NMR | Conforms to structure |

| ¹³C NMR | Conforms to structure |

| ¹⁹F NMR | Conforms to structure |

| IR (KBr) | 1315, 1260, 763 cm⁻¹ |

| Mass Spec (MS) | m/z 183, 181 (M⁺), 146 (M⁺ -Cl) |

Experimental Protocols: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. Below are detailed methodologies for two common approaches.

Method 1: From 4-Aminoisoquinoline via Balz-Schiemann Reaction

This method involves the diazotization of 4-aminoisoquinoline followed by a Balz-Schiemann reaction.[3]

Step 1: Diazotization

-

Suspend 4-aminoisoquinoline (1.0 eq) in a 40% aqueous solution of fluoroboric acid.

-

Cool the mixture to -15 to -10 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.15 eq) in water dropwise, maintaining the temperature below -10 °C.

-

Stir the reaction mixture for an additional hour at -15 °C.

-

Collect the resulting precipitate, the diazonium fluoroborate salt, by filtration.

-

Wash the salt sequentially with chilled diisopropyl ether.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

-

Add the dried diazonium fluoroborate salt to toluene.

-

Heat the mixture to 45-50 °C until the evolution of nitrogen gas ceases.

-

Upon completion, cool the reaction mixture.

-

Purify the crude product by appropriate methods (e.g., column chromatography) to yield this compound.

Method 2: From 1-Chloro-4-fluoroisoquinoline via Reductive Decomposition

This protocol describes the synthesis of this compound from 1-chloro-4-fluoroisoquinoline.[4]

Reaction Setup:

-

In a suitable reaction vessel, dissolve 1-chloro-4-fluoroisoquinoline (1.0 eq) in ethanol.

-

Add 10% Palladium on charcoal (Pd/C) and ammonium formate.

-

Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

Workup and Purification:

-

Remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a mixture of ethyl acetate and water.

-

Separate the organic layer, wash it with 20% brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain this compound.

Biological Activity and Potential Applications

While direct and extensive research on the biological activity of this compound is limited, the broader class of isoquinoline and fluoroquinolone derivatives has demonstrated significant therapeutic potential.[5][6][7][8] This suggests promising avenues for the application of this compound as a key intermediate in drug discovery.

Anticancer and Antimicrobial Potential

Fluoroquinolone derivatives, which are structurally related to this compound, have been investigated as potent anticancer and antimicrobial agents.[5][7] The proposed mechanism for their anticancer activity often involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication, leading to cell cycle arrest and apoptosis.[5] As antimicrobial agents, isoquinoline derivatives have shown efficacy against a range of bacteria, including drug-resistant strains.[7]

The logical relationship between the core isoquinoline structure, its fluorinated derivative (this compound), and the resulting biologically active compounds is illustrated in the diagram below.

Conclusion

This compound is a valuable chemical intermediate with established synthetic routes and clear physicochemical properties. While direct biological data on this specific molecule is sparse, its structural relationship to known bioactive compounds, particularly in the realms of oncology and infectious diseases, underscores its potential as a key building block for the development of novel therapeutics. The detailed synthetic protocols and compiled data in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the applications of this compound.

References

- 1. This compound | C9H6FN | CID 640973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 394-67-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]

- 4. JP6755775B2 - this compound manufacturing method - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data of 4-Fluoroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 4-Fluoroisoquinoline and its derivatives. Due to the limited availability of a complete public dataset for the parent compound, this guide presents data from closely related analogues and intermediates, offering valuable insights for researchers in the field.

Spectroscopic Data

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data for derivatives of this compound. This information is critical for the structural elucidation and characterization of this important heterocyclic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for this compound-3-carbaldehyde, a close analogue of this compound, is presented below. The data was recorded on a 400 MHz instrument in CDCl3, with tetramethylsilane (TMS) as the internal standard[1].

Table 1: ¹H NMR Data for this compound-3-carbaldehyde (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.48 | s | - | 1H |

| 9.18 | s | - | 1H |

| 8.29 | d | 7.3 | 1H |

| 8.12 | d | 7.2 | 1H |

| 7.93-7.87 | m | - | 2H |

Table 2: ¹³C NMR Data for this compound-3-carbaldehyde (100 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Coupling | Assignment |

| 188.6 | - | C |

| 158.3 | d, ¹JFC = 280.7 Hz | C |

| 149.0 | d, ⁴JFC = 5.4 Hz | C |

| 132.4 | d, ³JFC = 4.7 Hz | C |

| 132.1 | d, ²JFC = 5.8 Hz | C |

| 131.9 | d, ⁴JFC = 1.5 Hz | C |

| 131.5 | - | C |

| 127.6 | d, ⁴JFC = 1.9 Hz | C |

| 126.7 | d, ²JFC = 15.9 Hz | C |

| 121.7 | d, ³JFC = 5.1 Hz | C |

Table 3: ¹⁹F NMR Data for this compound-3-carbaldehyde (376 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity |

| -136.1 | s |

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorptions of this compound Derivatives

| Compound | Wavenumber (cm⁻¹) | Source |

| 4-Fluoro-1-hydroxyisoquinoline | 3158, 1652 | [2] |

| This compound sulfuric acid salt | 1659, 1617, 1601, 1558, 1506, 1407, 1377, 1288, 1245, 1225, 1145, 1069, 1025, 893, 867, 795, 781, 714 | [3] |

Mass Spectrometry (MS)

High-resolution mass spectrometry data for this compound-3-carbaldehyde provides the exact mass, confirming its elemental composition.

Table 5: High-Resolution Mass Spectrometry (HRMS) Data for this compound-3-carbaldehyde [1]

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 198.0331 | 198.0326 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

-

Sample Preparation: A small quantity of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution.

-

Data Acquisition: The sample is placed in an NMR spectrometer (e.g., 400 MHz). ¹H, ¹³C, and ¹⁹F NMR spectra are recorded at room temperature.[1]

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr).

-

Pellet Formation: The mixture is pressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound derivatives.

References

An In-depth Technical Guide to the Solubility of 4-Fluoroisoquinoline in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-Fluoroisoquinoline in organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature and chemical databases, this document focuses on qualitative solubility characteristics inferred from synthetic procedures and the known properties of the parent compound, isoquinoline. Furthermore, this guide presents a detailed, generalized experimental protocol for the quantitative determination of this compound solubility. Visual aids in the form of diagrams illustrating the experimental workflow and the principles of solvent selection are also included to support researchers in their laboratory work.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom into the isoquinoline scaffold can modulate key physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and screening in drug discovery pipelines. This guide aims to consolidate the available information and provide a practical framework for determining the solubility of this compound.

Qualitative Solubility Profile

The parent compound, isoquinoline, is known to be soluble in a range of common organic solvents, including ethanol, diethyl ether, acetone, and chloroform, while exhibiting low solubility in water.[1][2][3][4] The presence of the fluorine atom in this compound is expected to increase its lipophilicity, suggesting good solubility in non-polar and moderately polar organic solvents.

Based on solvents employed in its synthesis and work-up procedures, this compound is presumed to be soluble in the following organic solvents:

-

Esters: Ethyl acetate[6]

-

Aromatic Hydrocarbons: Toluene

-

Alkanes: Hexane (likely to a lesser extent, used as an anti-solvent or in solvent mixtures for purification)

-

Polar Aprotic Solvents: A derivative, this compound-5-sulfonyl chloride hydrochloride, is reported to be soluble in Dimethyl sulfoxide (DMSO).[7] This suggests that this compound itself is also likely soluble in DMSO.

It is important to note that these are qualitative inferences. For precise applications, experimental determination of solubility is essential.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield specific quantitative solubility data for this compound. Researchers are encouraged to determine these values experimentally for their specific applications. The following table is provided as a template to be populated with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

| e.g., DMSO | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the solubility of this compound using the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[8][9][10]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate mobile phase, flow rate, and detection wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualizations

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be systematically reported, qualitative evidence suggests good solubility in a range of common laboratory solvents, particularly those with moderate polarity. For drug development professionals and researchers, the experimental protocol outlined in this guide provides a robust starting point for the precise determination of solubility, a critical parameter for the advancement of this compound as a potential therapeutic agent. The provided visualizations offer a clear workflow for this determination and a conceptual framework for solvent selection.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. gcwgandhinagar.com [gcwgandhinagar.com]

- 4. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 5. rsc.org [rsc.org]

- 6. US7872136B2 - Process for production of this compound-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 7. This compound-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. scispace.com [scispace.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. benchchem.com [benchchem.com]

stability and storage conditions for 4-Fluoroisoquinoline

An In-depth Technical Guide to the Stability and Storage of 4-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery, serving as a key building block for various bioactive molecules.[1] The fluorine substituent can enhance metabolic stability, lipophilicity, and target binding affinity of the parent molecule.[1] Understanding the stability and appropriate storage conditions of this compound is crucial for maintaining its purity, integrity, and reactivity in research and development settings. This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and general methodologies for assessing the stability of this compound, based on available data and established guidelines for pharmaceutical compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 394-67-2 | [2] |

| Molecular Formula | C₉H₆FN | [2] |

| Molecular Weight | 147.15 g/mol | [2] |

| Appearance | White to light yellow powder or lump | N/A |

| Purity | Typically >98% | [1] |

Recommended Storage and Handling

Proper storage and handling are critical for preserving the quality of this compound. The recommended conditions are summarized in Table 2.

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dark place. | To minimize thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen). | To prevent oxidation and degradation from atmospheric moisture. |

| Light Exposure | Protect from light. | To prevent photochemical degradation. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could degrade the compound. |

Stability Profile

While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from its chemical structure and general knowledge of similar heterocyclic compounds. The compound is expected to be susceptible to degradation under certain stress conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[3][4] These studies are typically performed under more extreme conditions than those used for accelerated stability testing.[5]

Table 3: Summary of Potential Degradation Pathways

| Stress Condition | Potential Degradation Pathway |

| Acidic/Basic Hydrolysis | The isoquinoline ring system can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring opening or other transformations. |

| Oxidation | Exposure to oxidizing agents may lead to the formation of N-oxides or other oxidation products. |

| Photochemical Degradation | Aromatic heterocyclic compounds can be sensitive to light, leading to various photochemical reactions. |

| Thermal Degradation | High temperatures can induce decomposition of the molecule. |

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines and common practices in the pharmaceutical industry.[6]

General Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water) at a known concentration.

-

Stress Conditions: Expose the samples to various stress conditions as outlined in Table 3.

-

Acidic Hydrolysis: Treat with an acidic solution (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C).

-

Basic Hydrolysis: Treat with a basic solution (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

Thermal Stress: Heat the solid compound or a solution at elevated temperatures.

-

-

Time Points: Collect samples at various time points to monitor the extent of degradation.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

-

Data Evaluation: Quantify the amount of this compound remaining and identify and quantify any degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[3]

Protocol for Method Development:

-

Column Selection: Choose a suitable HPLC column (e.g., C18) that provides good separation of the parent compound from its potential degradation products.

-

Mobile Phase Optimization: Develop a mobile phase (a mixture of solvents like acetonitrile, methanol, and water with a buffer) that achieves optimal resolution.

-

Detector Wavelength Selection: Determine the optimal UV wavelength for detecting this compound and its degradation products.

-

Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]

Visualizations

General Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

Caption: A generalized workflow for conducting a stability study of this compound.

Logical Relationship in Synthesis

The following diagram illustrates a simplified logical flow for a potential synthesis route of a this compound derivative, specifically this compound-5-sulfonyl chloride.[8]

Caption: A simplified logical flow for the synthesis of this compound-5-sulfonyl halide.

Conclusion

This compound is a valuable research chemical with potential applications in drug discovery. While specific stability data is limited, adherence to standard storage and handling protocols for air- and moisture-sensitive compounds is recommended to ensure its quality. The experimental protocols outlined in this guide, based on established industry practices, provide a framework for researchers to conduct their own stability assessments and to develop a deeper understanding of the compound's degradation profile. Further research into the quantitative stability of this compound under various conditions would be beneficial for its broader application.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H6FN | CID 640973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijsdr.org [ijsdr.org]

- 4. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Open Access) Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs (2000) | Saranjit Singh | 284 Citations [scispace.com]

- 7. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Physicochemical Properties of 4-Fluoroisoquinoline

An in-depth guide to 4-Fluoroisoquinoline, a fluorinated derivative of isoquinoline, which serves as a crucial building block in the synthesis of various biologically active compounds. This document provides essential physicochemical data for researchers and professionals in drug development.

The fundamental molecular characteristics of this compound are summarized below. These data points are critical for stoichiometric calculations in synthesis, analytical characterization, and pharmacokinetic profiling.

| Property | Value |

| Molecular Formula | C9H6FN |

| Molar Mass | 147.15 g/mol |

| Melting Point | 34 °C |

| Boiling Point | 240 °C |

| Density | 1.216 g/cm³ |

Table 1: Key physicochemical data for this compound.[1]

Molecular Composition

The molecular formula C9H6FN indicates the elemental composition of this compound.[1][2] This structure is foundational to its chemical reactivity and interactions in biological systems.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound can be complex and are often proprietary or published in specialized chemical literature. A general workflow for its synthesis is outlined below.

References

Potential Biological Activities of 4-Fluoroisoquinoline Derivatives: A Technical Guide

Disclaimer: A comprehensive review of the current scientific literature reveals a notable scarcity of specific research focused on the biological activities of 4-Fluoroisoquinoline derivatives. The available data is insufficient to construct a detailed technical guide exclusively on this specific class of compounds. However, significant research exists for the structurally related classes of quinoline, isoquinoline, and their fluorinated derivatives, which have shown promising anticancer, antimicrobial, and enzyme inhibitory activities. This guide will, therefore, focus on the biological activities of these closely related analogs as a well-documented proxy to provide researchers with relevant data, experimental protocols, and mechanistic insights that can inform the exploration of this compound derivatives.

Executive Summary

Isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of a fluorine atom can significantly enhance a molecule's biological properties, including metabolic stability and binding affinity.[3] This technical guide provides an overview of the documented biological activities of fluorinated quinoline and isoquinoline derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Quantitative data from various studies are summarized, key experimental methodologies are detailed, and relevant biological pathways and experimental workflows are visualized.

Anticancer Activity

Fluorinated quinoline and isoquinoline derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The primary mechanisms often involve the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases.

Quantitative Data for Anticancer Activity

| Compound Class | Derivative/Compound | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference(s) |

| 4-(2-fluorophenoxy)quinoline | Compound 16 | HT-29, MKN-45, A549 | 0.08 µM, 0.22 µM, 0.07 µM | [4] |

| Isoquinoline-tethered quinazoline | Compound 14a | SKBR3 | 103 nM | [5] |

| Isoquinoline-tethered quinazoline | Compound 14f | SKBR3 | More potent than lapatinib | [5] |

| Fluoro-substituted 3,4-dihydroquinazoline | Compound 8h (KCP10068F) | A549 | 5.9 µM | [6] |

| 4-arylamino-6-(5-substituted furan-2-yl)quinazoline | Compound 2a | SW480, A549, A431, NCI-H1975 | Potent anti-proliferative activity | [7] |

| Quinoline Derivative | Compound 91b1 | A549, AGS, KYSE150, KYSE450 | Dose-dependent inhibitory effect | [8] |

| 4-Hydroxyquinazoline | Compound B1 | HCT-15, HCC1937 | IC50 < 100 nM (for PARP1 inhibition) | [9] |

Signaling Pathways and Mechanisms of Action

Several fluorinated quinoline and isoquinoline derivatives exert their anticancer effects by inhibiting specific signaling pathways crucial for tumor growth and survival. For instance, some compounds have been shown to be potent inhibitors of receptor tyrosine kinases like c-Met and HER2, or enzymes involved in DNA repair like PARP1.

Figure 1: Potential anticancer mechanisms of fluorinated quinoline/isoquinoline derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines [mdpi.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 4-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for handling 4-Fluoroisoquinoline (CAS No. 394-67-2). The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification, hazard statements, and precautionary statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) |

Pictogram:

Signal Word: Warning

Table 2: Hazard and Precautionary Statements

| Code | Statement |

| H315 | Causes skin irritation.[1][2] |

| H319 | Causes serious eye irritation.[1][2] |

| H302 | Harmful if swallowed.[1] |

| H335 | May cause respiratory irritation.[2] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product.[1] |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[1] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1] |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up.[1] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Quantitative Toxicity Data

Table 3: Quantitative Toxicity Data for Isoquinoline (CAS No. 119-65-3)

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 360 mg/kg |

| LD50 | Rabbit | Dermal | 590 mg/kg |

Experimental Protocols and Safety Procedures

General Handling Workflow

The following diagram illustrates a general workflow for safely handling hazardous chemical powders like this compound in a laboratory setting.

Caption: General laboratory workflow for handling hazardous chemical powders.

Detailed Methodologies

a) Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect from splashes.[3]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3] Always inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: A chemical-resistant lab coat or coveralls should be worn to provide a barrier against spills and splashes.[3]

-

Respiratory Protection: All handling of this compound powder should be conducted within a certified chemical fume hood to avoid inhalation of dust.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.

b) Handling and Storage:

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

c) Emergency Procedures:

-

Spill Response:

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention.[4]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[4]

-

d) Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

e) Disposal:

-

All waste containing this compound must be treated as hazardous waste.[3]

-

Solid Waste: Collect in a clearly labeled, sealed container.[3]

-

Liquid Waste: Collect in a compatible, labeled, and sealed waste container.[3]

-

Disposal should be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[4]

Logical Relationships in Emergency Response

The following diagram illustrates the logical steps to be taken in the event of an accidental exposure to this compound.

Caption: Logical flow of actions following an accidental exposure incident.

References

The Advent and Ascendance of 4-Fluoroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-Fluoroisoquinoline, a key building block in modern medicinal chemistry. It details various synthetic methodologies, presents quantitative data in a structured format, and elucidates its primary application as a crucial intermediate in the development of Rho-kinase (ROCK) inhibitors. This document serves as an in-depth resource, offering detailed experimental protocols and visualizing complex biological pathways to support ongoing research and drug discovery efforts.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available scientific literature. Its history is intertwined with the broader development of synthetic methods for isoquinoline and its derivatives, a class of compounds recognized for their significant biological activities. The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1]

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate receptor binding affinity.[2] The strategic placement of a fluorine atom at the 4-position of the isoquinoline ring has been shown to significantly enhance the potency and selectivity of drug candidates, particularly ROCK inhibitors.[3][4]

The development of synthetic routes to this compound has been driven by its increasing importance as a pharmaceutical intermediate. Early methods for the synthesis of substituted isoquinolines, such as the Bischler-Napieralski and Pictet-Spengler reactions, laid the groundwork for accessing a variety of isoquinoline cores.[5] The specific synthesis of this compound likely emerged from the application of established fluorination and isoquinoline synthesis techniques, evolving from multi-step, often harsh procedures to more efficient and scalable modern methods.

One of the key historical synthetic routes to substituted isoquinolines that provided a foundation for later syntheses of compounds like this compound involved the preparation of 4-aminoisoquinoline from 4-bromoisoquinoline, a method described in the Journal of the American Chemical Society in 1942.[3][6] This amino derivative could then, in principle, be converted to the fluoro analogue via a Sandmeyer-type reaction. Over time, more direct and efficient methods have been developed and patented, reflecting the growing demand for this important building block.

Synthetic Methodologies

Several synthetic routes to this compound have been reported, starting from various precursors. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Synthesis from Isoquinoline

A common approach involves the direct functionalization of the isoquinoline core. This typically proceeds through a multi-step sequence involving bromination, amination, and then a fluorination reaction.

-

Step 1: Bromination of Isoquinoline. Isoquinoline is first converted to 4-bromoisoquinoline.

-

Step 2: Ammonolysis of 4-Bromoisoquinoline. The resulting 4-bromoisoquinoline undergoes ammonolysis to yield 4-aminoisoquinoline.[7]

-

Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction). 4-Aminoisoquinoline is then converted to this compound via a diazotization reaction with a nitrite source in the presence of a fluorine source, such as fluoroboric acid, followed by thermal decomposition of the diazonium salt.[7]

Synthesis from 1-Hydroxyisoquinoline

An alternative and often more efficient route starts from 1-hydroxyisoquinoline. This method avoids some of the harsh conditions of the previous route.

-

Step 1: Fluorination of 1-Hydroxyisoquinoline. 1-Hydroxyisoquinoline is fluorinated to introduce the fluorine atom at the 4-position.

-

Step 2: Chlorination. The hydroxyl group at the 1-position is then replaced with a chlorine atom.

-

Step 3: Reductive Dechlorination. The final step involves the selective removal of the chlorine atom at the 1-position to yield this compound.[8]

Synthesis from 2-Bromobenzaldehydes

A more recent and versatile method involves the construction of the isoquinoline ring from acyclic precursors, specifically 2-bromobenzaldehydes. This approach allows for the introduction of various substituents on the isoquinoline core.[9]

Experimental Protocols

The following are detailed experimental protocols for key synthetic transformations in the preparation of this compound and its important derivative, this compound-5-sulfonyl chloride.

Protocol 1: Synthesis of 4-Aminoisoquinoline from 4-Bromoisoquinoline

This protocol is adapted from the method described by J. J. Padbury and H. G. Lindwall in 1942.[3]

-

A mixture of 4-bromoisoquinoline (50 g), concentrated ammonium hydroxide solution (160 mL), and copper(II) sulfate pentahydrate (3 g) is heated in a shaking autoclave at 165-170 °C for 16 hours.[3]

-

The reaction mixture is made alkaline with a dilute sodium hydroxide solution and extracted with five 100-mL portions of benzene.[3]

-

The combined benzene extracts are dried over anhydrous potassium carbonate, treated with charcoal, and concentrated to a volume of 70 mL.[3]

-

Cooling the concentrated solution precipitates 4-aminoisoquinoline. The product can be further purified by recrystallization from benzene.[3]

Protocol 2: Synthesis of this compound via Reductive Decomposition

This protocol describes the final step in a multi-step synthesis starting from 1-hydroxyisoquinoline.[8]

-

To a solution of 1-chloro-4-fluoroisoquinoline (55 mg) in ethanol (5 mL), add 10% Palladium on charcoal (26 mg; containing 54% water) and ammonium formate (70 mg).[8]

-

Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.[8]

-

Remove the catalyst by filtration and concentrate the filtrate under reduced pressure.[8]

-

Dissolve the residue in a mixture of ethyl acetate and water. Separate the aqueous layer, and wash the organic layer with 20% brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield this compound.[8]

Protocol 3: Large-Scale Synthesis of this compound-5-sulfonyl Chloride Hydrochloride

This one-pot protocol is designed for high regioselectivity and scalability.[3]

-

Sulfonation: Add this compound sulfate to liquid sulfur trioxide at 30°C and stir for 16 hours.[3]

-

Chlorination: Add thionyl chloride at 30°C, then heat the mixture to 70°C and stir for 4 hours.[3]

-

Quench: Slowly add the reaction mixture to a mixture of ice-cold water and methylene chloride.[3]

-

Neutralization & Extraction: Neutralize the mixture with sodium bicarbonate. Separate the organic layer and extract the aqueous layer with methylene chloride.[3]

-

Workup: Wash the combined organic layers with brine, dry with sodium sulfate, and filter.[3]

-

Precipitation: Add 4N HCl in ethyl acetate to the filtrate and stir to precipitate the hydrochloride salt.[3]

-

Isolation: Filter the precipitate, wash with methylene chloride, and dry to obtain this compound-5-sulfonyl chloride hydrochloride.[3]

Quantitative Data

The following tables summarize key quantitative data from the described synthetic procedures.

Table 1: Synthesis of 4-Aminoisoquinoline

| Parameter | Value | Reference |

| Starting Material | 4-Bromoisoquinoline | [3] |

| Reagents | NH₄OH (conc.), CuSO₄·5H₂O | [3] |

| Temperature | 165-170 °C | [3] |

| Reaction Time | 16 hours | [3] |

| Yield | 70% | [3] |

| Melting Point | 108.5 °C (recrystallized) | [3] |

Table 2: Synthesis of this compound-5-sulfonyl Chloride Hydrochloride (Large-Scale)

| Parameter | Value | Reference |

| Starting Material | This compound sulfate | [3] |

| Sulfonating Agent | Liquid Sulfur Trioxide | [3] |

| Chlorinating Agent | Thionyl Chloride | [3] |

| Sulfonation Temp. | 30 °C | [3] |

| Chlorination Temp. | 70 °C | [3] |

| Purity of Product | High | [3] |

Applications in Drug Discovery: Rho-Kinase (ROCK) Inhibition

This compound is a critical building block in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors.[3] The isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition, with drugs like Fasudil and Ripasudil being notable examples.[3] The introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly enhance the potency and selectivity of these inhibitors.[3]

The Rho-Kinase (ROCK) Signaling Pathway

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. The RhoA/ROCK signaling pathway is involved in numerous cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[3][8] Dysregulation of this pathway is implicated in the pathophysiology of various diseases, including glaucoma, cardiovascular diseases, and neurological disorders.[3]

Isoquinoline-based inhibitors synthesized from this compound-5-sulfonyl chloride are ATP-competitive inhibitors of ROCK. They bind to the kinase domain of ROCK, preventing the phosphorylation of its downstream substrates, such as Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC). This inhibition leads to the relaxation of smooth muscle and other beneficial cellular effects.[3]

Visualizations

Synthetic Workflow for this compound

Caption: Synthetic routes to this compound.

Rho-Kinase (ROCK) Signaling Pathway and Inhibition

Caption: Rho-Kinase signaling pathway and its inhibition.

References

- 1. rsc.org [rsc.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 6. This compound-5-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride, a key intermediate in the development of novel therapeutics.

Introduction

This compound-5-sulfonyl chloride is a critical building block in medicinal chemistry, most notably for the synthesis of a new generation of Rho-kinase (ROCK) inhibitors.[1] These inhibitors are under investigation for a wide range of therapeutic applications, including glaucoma, cardiovascular diseases, and neurological disorders. The introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly improve the potency and selectivity of these inhibitors.[1] This document outlines a robust and scalable one-pot synthesis protocol for this compound-5-sulfonyl chloride, often isolated as its hydrochloride salt to facilitate purification.[1][2][3]

Chemical Reaction

The synthesis of this compound-5-sulfonyl chloride hydrochloride is typically achieved through a two-step, one-pot reaction starting from this compound.[2][3][4]

-

Sulfonation: this compound is reacted with a sulfonating agent, such as sulfur trioxide, to produce this compound-5-sulfonic acid.[2][4]

-

Chlorination: The resulting sulfonic acid is then treated with a halogenating agent, like thionyl chloride, to yield the final this compound-5-sulfonyl chloride.[2][4]

The product is commonly converted to its hydrochloride salt during workup, which aids in its separation from positional isomers and improves stability.[1][2][4]

Application in Drug Discovery: Rho-Kinase (ROCK) Inhibition

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that is a key regulator of the actin cytoskeleton.[1] The RhoA/ROCK signaling pathway is integral to numerous cellular processes, including smooth muscle contraction, cell adhesion, and migration.[1] Dysregulation of this pathway is implicated in the pathophysiology of various diseases. Isoquinoline-based inhibitors, synthesized from this compound-5-sulfonyl chloride, act as ATP-competitive inhibitors of ROCK, leading to smooth muscle relaxation and other therapeutic effects.[1]

Caption: Rho-Kinase (ROCK) signaling pathway and its inhibition.

Experimental Protocols

One-Pot Synthesis of this compound-5-sulfonyl Chloride Hydrochloride

This protocol is adapted from established industrial processes and is designed for high regioselectivity and scalability.[1][2][3]

Safety Precautions: This synthesis involves highly corrosive and reactive reagents like sulfur trioxide and thionyl chloride. It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

Materials and Reagents:

-

This compound or this compound sulfate

-

Liquid sulfur trioxide (SO₃)

-

Thionyl chloride (SOCl₂)

-

Methylene chloride (CH₂Cl₂)

-

Ice

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

4N HCl in Ethyl Acetate (HCl/EtOAc)

Procedure:

-

Sulfonation:

-

Chlorination:

-

Quench and Extraction:

-

In a separate, larger vessel, prepare a mixture of ice-cold water and methylene chloride.[1]

-

Slowly and carefully add the reaction mixture to the ice-cold quench solution, ensuring the temperature does not exceed 5°C.[1]

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Separate the organic layer. Extract the aqueous layer multiple times with methylene chloride.

-

-

Workup and Isolation:

-

Combine all organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

To the filtrate, add 4N HCl in ethyl acetate and stir the mixture to precipitate the hydrochloride salt.[1]

-

Collect the precipitate by filtration, wash with a small amount of cold methylene chloride, and dry under vacuum to yield this compound-5-sulfonyl chloride hydrochloride.[1]

-

Caption: Experimental workflow for the synthesis of the target compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the large-scale synthesis of this compound-5-sulfonyl chloride hydrochloride.

| Parameter | Value | Unit | Reference |

| Sulfonation Step | |||

| This compound sulfuric acid salt | 33.33 | g | [2][3] |

| Liquid sulfur trioxide | 47.7 | kg | [1] |

| Reaction Temperature | 30 | °C | [1][2][3] |

| Reaction Time | 13 - 16 | hours | [1][3] |

| Chlorination Step | |||

| Thionyl chloride | 89.0 | g | [2][3] |

| Reaction Temperature | 70 | °C | [1][2][3] |

| Reaction Time | 4 | hours | [1][2][3] |

| Quench Step | |||

| Quench Temperature | < 5 | °C | [1] |

| Precipitation Step | |||

| Precipitation Temperature | 18 - 21 | °C | [1] |

| Stirring Time | 1 | hour | [1] |

References

- 1. benchchem.com [benchchem.com]

- 2. US7872136B2 - Process for production of this compound-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 3. EP1852421A1 - Process for production of this compound-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 4. Buy this compound-5-sulfonyl chloride hydrochloride | 906820-08-4 [smolecule.com]

Application Notes and Protocols: The Role of 4-Fluoroisoquinoline in the Synthesis of Ripasudil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ripasudil, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, is a therapeutic agent primarily used for the treatment of glaucoma and ocular hypertension.[1][2][3] A key starting material in the industrial synthesis of Ripasudil is 4-fluoroisoquinoline. This document provides detailed application notes and experimental protocols for the synthesis of Ripasudil, with a specific focus on the utilization of this compound. The synthesis involves a multi-step process, including the regioselective chlorosulfonylation of this compound and subsequent coupling with a chiral diazepine derivative. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the synthesis, including quantitative data, detailed methodologies, and a visualization of the relevant biological pathway.

Introduction to Ripasudil and the Role of this compound

Ripasudil (trade name Glanatec®) is an ophthalmic solution that lowers intraocular pressure by increasing the conventional outflow of aqueous humor through the trabecular meshwork.[2][4] Its mechanism of action is the selective inhibition of ROCK1, a key enzyme in the regulation of cell shape and movement.[1] The chemical structure of Ripasudil, (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline, highlights the importance of the this compound moiety.[1] The incorporation of a fluorine atom at the C4 position of the isoquinoline ring has been shown to significantly enhance the pharmacological activity and selectivity of Ripasudil compared to its predecessors like fasudil.[1]

The synthesis of Ripasudil from this compound is a practical and scalable route, making this compound a critical intermediate in its production.[4][5] The overall synthetic strategy involves two key transformations:

-

Chlorosulfonylation of this compound: This step introduces the sulfonyl chloride group at the 5-position of the isoquinoline ring, creating the reactive intermediate this compound-5-sulfonyl chloride.[5][6]

-

Coupling with (S)-2-methyl-1,4-diazepane: The sulfonyl chloride is then coupled with the chiral diazepine derivative to form the core structure of Ripasudil.[6]

Ripasudil's Mechanism of Action: The Rho/ROCK Signaling Pathway

Ripasudil exerts its therapeutic effect by inhibiting the Rho/ROCK signaling pathway, which plays a crucial role in regulating actomyosin contractility in the cells of the trabecular meshwork.

Synthesis of Ripasudil from this compound: An Overview

The synthesis of Ripasudil from this compound can be summarized in the following workflow:

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of Ripasudil and its intermediates.

Table 1: Synthesis of this compound-5-sulfonyl chloride hydrochloride

| Parameter | Value | Reference |

| Starting Material | This compound sulfate | [7] |

| Reagents | Anhydrous sulfuric acid, Thionyl chloride, 4N HCl/EtOAc | [7] |

| Yield | 40.7 - 45.4% | [7][8] |

| Purity (vs. 8-isomer) | 99.64:0.36 to 99.68:0.32 | [7][8] |

| Appearance | White to pale yellow crystals | [7] |

Table 2: Synthesis of Ripasudil

| Step | Starting Materials | Key Reagents | Product | Yield | Purity | Reference |

| Coupling | This compound-5-sulfonyl chloride, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | Triethylamine, Methylene chloride | (S)-tert-butyl 4-((4-fluoroisoquinolin-5-yl)sulfonyl)-2-methyl-1,4-diazepane-1-carboxylate | Quantitative | - | [6] |

| Deprotection | (S)-tert-butyl 4-((4-fluoroisoquinolin-5-yl)sulfonyl)-2-methyl-1,4-diazepane-1-carboxylate | Trifluoroacetic acid or 4M HCl in ethyl acetate | Ripasudil (free base) | 93% | 99.8% | [9] |

| Salt Formation | Ripasudil (free base) | 1M HCl/EtOH, H₂O/acetone | Ripasudil hydrochloride dihydrate | 83% | >99.5% | [9][10] |

Experimental Protocols

5.1. Synthesis of this compound-5-sulfonyl chloride hydrochloride

This one-pot protocol describes the regioselective chlorosulfonylation of this compound.[5][7][8]

-

Materials:

-

This compound sulfate

-

Anhydrous sulfuric acid

-

Thionyl chloride

-

Methylene chloride

-

Ice

-

4N HCl in Ethyl Acetate (HCl/EtOAc)

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

In a suitable reaction vessel, carefully add anhydrous sulfuric acid.

-

While maintaining the internal temperature between 26°C and 34°C, slowly add this compound sulfate.[7]

-

Stir the mixture at 30°C for approximately 13 hours.[7]

-

Add thionyl chloride dropwise to the reaction mixture, then heat to 70°C and stir for 4 hours.[7]

-

After the reaction is complete, cool the reaction vessel.

-

In a separate vessel, prepare a mixture of water, ice, and methylene chloride, and cool it to below 0°C.

-

Slowly add the reaction mixture to the cooled water/ice/methylene chloride mixture, ensuring the temperature is maintained.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

To the filtrate, add 4N HCl/EtOAc dropwise at 18-21°C.[7]

-

Stir the mixture at 30°C for 1 hour to allow for precipitation.[7]

-

Collect the precipitated crystals by filtration and wash with methylene chloride to yield this compound-5-sulfonyl chloride hydrochloride.[7]

-

5.2. Synthesis of Ripasudil

This two-step protocol describes the coupling of this compound-5-sulfonyl chloride with the protected diazepine and subsequent deprotection.

-

5.2.1. Coupling Reaction

-

Materials:

-

This compound-5-sulfonyl chloride hydrochloride

-

(S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane

-

Triethylamine

-

Methylene chloride

-

-

Procedure:

-

Dissolve (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane and triethylamine in methylene chloride.

-

Add this compound-5-sulfonyl chloride hydrochloride to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

The resulting product, (S)-tert-butyl 4-((4-fluoroisoquinolin-5-yl)sulfonyl)-2-methyl-1,4-diazepane-1-carboxylate, can be used in the next step with or without further purification.

-

-

-

5.2.2. Deprotection and Salt Formation

-

Materials:

-

(S)-tert-butyl 4-((4-fluoroisoquinolin-5-yl)sulfonyl)-2-methyl-1,4-diazepane-1-carboxylate

-

4N HCl in Ethyl Acetate or Trifluoroacetic acid

-

Ethyl acetate

-

1M HCl in Ethanol

-

Acetone

-

Water

-

-

Procedure:

-

Dissolve the Boc-protected Ripasudil intermediate from the previous step in ethyl acetate.

-

Add 4N HCl in ethyl acetate and stir for approximately 8 hours to induce crystallization.[10]

-

Filter the resulting solid and wash with ethyl acetate to obtain Ripasudil hydrochloride.

-

For the dihydrate form, treat the free base of Ripasudil with 1M HCl in ethanol.

-

The resulting hydrochloride salt is then heated in a mixture of water and acetone to yield Ripasudil hydrochloride dihydrate.[9]

-

-

Conclusion

This compound is an indispensable building block in the synthesis of Ripasudil. The protocols outlined in this document, derived from established industrial processes, provide a robust and scalable pathway for the production of this important pharmaceutical agent. The provided quantitative data and workflow visualizations offer a comprehensive resource for researchers and professionals in the field of drug development. Further optimization of reaction conditions and purification methods may lead to even more efficient and cost-effective manufacturing processes.

References

- 1. Buy this compound-5-sulfonyl chloride hydrochloride | 906820-08-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Cas 223644-02-8,Ripasudil Hydrochloride | lookchem [lookchem.com]

- 4. JP6755775B2 - this compound manufacturing method - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. API SYNTHESIS INTERNATIONAL: Ripasudil hydrochloride hydrate 塩酸塩水和物 , リパスジル [apisynthesisint.blogspot.com]

- 7. JP5066443B2 - Process for producing this compound-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]

- 8. US7872136B2 - Process for production of this compound-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. CN106496189A - Hydrochloric acid Ripasudil crystal formations - Google Patents [patents.google.com]

Application Notes and Protocols for N-Alkylation of 4-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 4-fluoroisoquinoline, a key synthetic transformation for the development of novel therapeutic agents and research tools. The resulting N-alkyl-4-fluoroisoquinolinium salts are a class of quaternary ammonium compounds with potential applications in medicinal chemistry, including as antimicrobial and anticancer agents.

Introduction

N-alkylation of the isoquinoline nitrogen atom is a fundamental method for modifying the physicochemical and biological properties of this important heterocyclic scaffold. The introduction of an alkyl group can enhance solubility, modulate lipophilicity, and introduce specific steric and electronic features that can influence biological activity. This compound, with its electron-withdrawing fluorine substituent, presents a unique substrate for N-alkylation, leading to the formation of quaternary ammonium salts with distinct reactivity and potential pharmacological profiles.

General Reaction Scheme

The N-alkylation of this compound is typically achieved through a nucleophilic substitution reaction (SN2) where the nitrogen atom of the isoquinoline ring acts as a nucleophile, attacking an alkyl halide. The general reaction is depicted below:

Where:

-

This compound is the starting material.

-

R-X is the alkylating agent, where R is an alkyl group (e.g., methyl, ethyl, benzyl) and X is a halide (e.g., I, Br, Cl).

Experimental Protocols

The following protocols provide detailed methodologies for the N-alkylation of this compound with various alkylating agents.